cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate
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Overview
Description
cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C17H16O2 It is a derivative of biphenyl, where a cyclopropylmethyl group is attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of biphenyl-4-carboxylic acid with cyclopropylmethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the reactants dissolved in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of cyclopropylmethyl biphenyl-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Cyclopropylmethyl biphenyl-4-methanol.
Substitution: Various substituted cyclopropylmethyl biphenyl-4-carboxylates.
Scientific Research Applications
cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl biphenyl-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl 4-biphenylcarboxylate
- Cyclopropylmethyl biphenyl-4-methanol
- Biphenyl-4-carboxylic acid
Uniqueness
cyclopropylmethyl [1,1'-biphenyl]-4-carboxylate is unique due to its cyclopropylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H16O2 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
cyclopropylmethyl 4-phenylbenzoate |
InChI |
InChI=1S/C17H16O2/c18-17(19-12-13-6-7-13)16-10-8-15(9-11-16)14-4-2-1-3-5-14/h1-5,8-11,13H,6-7,12H2 |
InChI Key |
DDCKVRLSZCBLMN-UHFFFAOYSA-N |
SMILES |
C1CC1COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC1COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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